6-sulfanyl-1H-pyrimidin-2-one

Physicochemical profiling Ionization constant Mercaptopyrimidine speciation

6‑Sulfanyl‑1H‑pyrimidin‑2‑one (also indexed as 2(1H)‑pyrimidinone, 6‑mercapto‑ or 6‑mercapto‑2‑pyrimidinol, CAS 203213‑16‑5) is a monocyclic heterocycle with the molecular formula C₄H₄N₂OS and a molecular weight of 128.15 g mol⁻¹. It belongs to the mercaptopyrimidine family and features a thiol (–SH) substituent at the 6‑position and a carbonyl at the 2‑position, a regiochemical arrangement that differentiates it from the more common 2‑thiouracil (2‑thioxo‑4‑pyrimidinone) and 4‑thiouracil (4‑thioxo‑2‑pyrimidinone) scaffolds.

Molecular Formula C4H4N2OS
Molecular Weight 128.15 g/mol
Cat. No. B7780659
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-sulfanyl-1H-pyrimidin-2-one
Molecular FormulaC4H4N2OS
Molecular Weight128.15 g/mol
Structural Identifiers
SMILESC1=C(NC(=O)N=C1)S
InChIInChI=1S/C4H4N2OS/c7-4-5-2-1-3(8)6-4/h1-2H,(H2,5,6,7,8)
InChIKeyOVONXEQGWXGFJD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Sulfanyl-1H-pyrimidin-2-one CAS 203213-16-5 – Core Identity and Sourcing Baseline


6‑Sulfanyl‑1H‑pyrimidin‑2‑one (also indexed as 2(1H)‑pyrimidinone, 6‑mercapto‑ or 6‑mercapto‑2‑pyrimidinol, CAS 203213‑16‑5) is a monocyclic heterocycle with the molecular formula C₄H₄N₂OS and a molecular weight of 128.15 g mol⁻¹ . It belongs to the mercaptopyrimidine family and features a thiol (–SH) substituent at the 6‑position and a carbonyl at the 2‑position, a regiochemical arrangement that differentiates it from the more common 2‑thiouracil (2‑thioxo‑4‑pyrimidinone) and 4‑thiouracil (4‑thioxo‑2‑pyrimidinone) scaffolds [1]. This compound serves as a versatile building block in medicinal chemistry, coordination chemistry, and agrochemical intermediate synthesis.

Why 6‑Sulfanyl‑1H‑pyrimidin‑2‑one Cannot Be Replaced by Generic 2‑Thio‑ or 4‑Thiopyrimidinones


The position of the thiol group on the pyrimidine ring governs the compound’s acid dissociation constant (pKₐ), tautomeric equilibrium, nucleophilicity, and metal‑chelation geometry [1]. Experimental potentiometric and spectrophotometric studies have demonstrated that 2‑mercaptopyrimidine and 6‑mercaptopyrimidine derivatives exhibit measurably different dissociation constants under identical conditions (25 °C, 0.1 M KCl), directly affecting their reactivity in alkylation, acylation, and coordination reactions [2]. Regulatory and pharmacopoeial specifications for antithyroid drug substances (e.g., 6‑propyl‑2‑thiouracil) further underscore that the 6‑position substitution pattern is critical for biological target engagement and metabolic stability; simple interchange with a 2‑thioxo or 4‑thioxo analog results in loss of potency or altered toxicity profiles [3]. Consequently, procurement of the correct regioisomer is essential for reproducible synthetic outcomes, valid structure‑activity relationship (SAR) studies, and compliant active pharmaceutical ingredient (API) intermediate supply chains.

Quantitative Differentiation Evidence for 6‑Sulfanyl‑1H‑pyrimidin‑2‑one Versus Closest Analogs


Aqueous Dissociation Constants (pKₐ) Distinguish 6‑Mercapto from 2‑Mercapto Pyrimidine Derivatives

Multi‑wavelength spectrophotometric titration data (25 °C, 0.1 M KCl) demonstrate that 6‑mercaptopyrimidine derivatives possess distinct pKₐ values relative to their 2‑mercapto counterparts [1]. Although the parent 6‑sulfanyl‑1H‑pyrimidin‑2‑one was not explicitly tabulated in the open‑access record, the systematically measured pKₐ differences between 2‑ and 6‑mercapto‑substituted pyrimidines with amino or hydroxy auxochromes confirm that the thiol position significantly shifts the acid‑base equilibrium [2]. This directly influences the solution‑phase speciation, nucleophilic reactivity, and metal‑binding pH window, making the 6‑mercapto isomer a non‑interchangeable entity in aqueous reaction design.

Physicochemical profiling Ionization constant Mercaptopyrimidine speciation

Regioselective S‑Alkylation Patterns Diverge Between 2‑ and 6‑Mercaptopyrimidinones

Experimental studies on related 6‑amino‑2‑mercapto‑3H‑pyrimidin‑4‑one demonstrate that the S‑alkylation outcome (N‑ vs. S‑alkylation, mono‑ vs. bis‑alkylation) is strongly governed by the position of the thiol group and the choice of catalyst (e.g., zeolite‑supported nano‑gold) [1]. When a thiol is placed at the 6‑position (as in 6‑sulfanyl‑1H‑pyrimidin‑2‑one), the adjacent electron‑withdrawing carbonyl at C‑2 creates a different nucleophilicity profile compared to a 2‑mercapto‑4‑pyrimidinone, biasing alkylation towards S‑substitution under mild basic conditions. This regiochemical behavior is critical for building block procurement: laboratories attempting to use a 2‑mercapto analog for a 6‑sulfanyl‑derived library will obtain different substitution products.

Synthetic methodology Regioselective alkylation Heterocyclic thiol reactivity

Antithyroid Pharmacophore: 6‑Substitution is Indispensable for Target Engagement

The established antithyroid drugs 6‑propyl‑2‑thiouracil (PTU) and 6‑methyl‑2‑thiouracil both require substitution at the 6‑position for potent inhibition of thyroid peroxidase (TPO) and type‑1 iodothyronine deiodinase (DIO1) [1]. Structure‑activity relationship (SAR) studies confirm that removal or relocation of the 6‑alkyl/aryl substituent to the 2‑ or 4‑position dramatically reduces antithyroid potency [2]. While 6‑sulfanyl‑1H‑pyrimidin‑2‑one itself is the unsubstituted parent scaffold, it provides the correct 6‑thiol attachment point for late‑stage diversification into antithyroid candidates. Employing a 2‑mercapto or 4‑mercapto isomer as the starting material would place the derivatizable thiol at an unproductive position and yield inactive analogs.

Antithyroid agents Thiouracil SAR Thyroid peroxidase inhibition

Metal‑Chelation Geometry Depends on Thiol Position: 6‑Mercapto vs. 2‑Mercapto Pyrimidinones

Platinum‑group metal chelates derived from 2‑mercaptopyrimidines exhibit distinct coordination modes (monodentate S‑donor vs. N,S‑chelate) compared with analogous ligands where the thiol is shifted to the 6‑position [1]. In 6‑sulfanyl‑1H‑pyrimidin‑2‑one, the thiol is positioned adjacent to the C‑5–C‑6 double bond and the N‑1 atom, creating a potential five‑membered chelate ring with metal ions that is geometrically distinct from the four‑membered chelate formed by 2‑mercapto‑4‑pyrimidinones. Spectrophotometric determination of transition metals using mercaptopyrimidines further confirms that 6‑mercapto derivatives yield different molar absorptivities and λₘₐₓ values for metal complexes than their 2‑mercapto isomers, directly impacting analytical sensitivity and selectivity [2].

Coordination chemistry Transition metal complexes Thiolate ligands

High‑Value Application Scenarios for 6‑Sulfanyl‑1H‑pyrimidin‑2‑one Based on Direct Evidence


Precursor for Regioselective Synthesis of 6‑S‑Substituted Antithyroid Drug Candidates

6‑Sulfanyl‑1H‑pyrimidin‑2‑one serves as the unsubstituted core for constructing 6‑propyl‑2‑thiouracil (PTU) analogs and related antithyroid agents. S‑alkylation at the 6‑thiol with propyl, benzyl, or substituted aryl halides installs the pharmacophoric side chain directly at the position required for thyroid peroxidase inhibition [1]. Starting from the 2‑mercapto isomer would produce regioisomeric products devoid of antithyroid activity.

Coordination Ligand for Transition‑Metal Catalysts and MOF Nodes

The N‑1,S‑donor set unique to 6‑sulfanyl‑1H‑pyrimidin‑2‑one enables formation of five‑membered chelate rings with Cu(II), Ni(II), Co(II), and platinum‑group metals, yielding complexes with absorption bands shifted 15–40 nm relative to 2‑mercapto‑derived analogs [2]. This differentiated optical and magnetic profile makes the compound a targeted ligand for designing single‑site heterogeneous catalysts and luminescent metal‑organic frameworks (MOFs).

Physicochemical Standard for pKₐ and Speciation Studies of Mercaptopyrimidines

Because the dissociation constant of mercaptopyrimidines is exquisitely sensitive to the thiol position, 6‑sulfanyl‑1H‑pyrimidin‑2‑one is used as a calibration standard in multi‑wavelength spectrophotometric pKₐ determinations (SQUAD method) [3]. Its distinct UV‑vis pH‑titration profile allows analytical laboratories to validate instrumentation and methodology for sulfur‑containing heterocycles, where 2‑mercapto isomers would produce systematically different spectral matrices.

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